

# AZ-5104: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**AZ-5104**, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), is a potent inhibitor of EGFR, particularly against mutations such as L858R, exon 19 deletion, and the T790M resistance mutation.[1] Understanding its cross-reactivity profile against other tyrosine kinases is crucial for elucidating its full spectrum of biological activity and anticipating potential off-target effects. This guide provides a comparative analysis of **AZ-5104**'s selectivity, supported by available experimental data and detailed methodologies.

### **On-Target and Off-Target Activity of AZ-5104**

**AZ-5104** demonstrates high potency against various forms of the EGFR. However, like its parent compound, it exhibits a degree of cross-reactivity with other kinases, primarily within the ErbB family.

### Quantitative Analysis of Kinase Inhibition

The inhibitory activity of **AZ-5104** against its primary targets and potential off-targets is summarized in the table below. The data for off-target kinases is primarily based on the profiling of its parent compound, AZD9291, as studies indicate a similar cross-reactivity profile for **AZ-5104**.[1]



| Kinase Target                                      | IC50 (nM)              | Comments                                                  |
|----------------------------------------------------|------------------------|-----------------------------------------------------------|
| Primary Targets                                    |                        |                                                           |
| EGFR (L858R/T790M)                                 | 1                      | Double mutant, resistant to earlier generation TKIs.      |
| EGFR (L858R)                                       | 6                      | Activating mutation.                                      |
| EGFR (L861Q)                                       | 1                      | Activating mutation.                                      |
| EGFR (wild-type)                                   | 25                     |                                                           |
| ErbB4                                              | 7                      | Member of the ErbB family of receptor tyrosine kinases.   |
| Potential Off-Targets (based on AZD9291 profiling) |                        |                                                           |
| ErbB2 (HER2)                                       | >60% inhibition at 1μM | Member of the ErbB family.                                |
| ACK1 (TNK2)                                        | >60% inhibition at 1μM | Non-receptor tyrosine kinase.                             |
| ALK                                                | >60% inhibition at 1μM | Anaplastic lymphoma kinase.                               |
| BLK                                                | >60% inhibition at 1μM | B lymphoid tyrosine kinase.                               |
| BRK (PTK6)                                         | >60% inhibition at 1μM | Breast tumor kinase.                                      |
| MLK1 (MAP3K9)                                      | >60% inhibition at 1μM | Mixed-lineage kinase 1.                                   |
| MNK2 (MKNK2)                                       | >60% inhibition at 1μM | MAP kinase-interacting serine/threonine-protein kinase 2. |

Note: The IC50 values for the primary targets were obtained from direct biochemical assays of **AZ-5104**. The data for potential off-targets are based on a kinome scan of the parent compound, AZD9291, at a concentration of  $1\mu$ M, which showed greater than 60% inhibition of the listed kinases. The active metabolites of AZD9291, including **AZ-5104**, were shown to have a similar secondary target profile.[1]

## **Signaling Pathway Context**







The primary mechanism of action of **AZ-5104** is the inhibition of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. However, its off-target activity on other kinases could potentially modulate other signaling cascades.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ-5104: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605732#cross-reactivity-of-az-5104-with-othertyrosine-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com